molecular formula C9H13NO2S B3155341 Ethyl 2-((thiophen-2-ylmethyl)amino)acetate CAS No. 79714-08-2

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate

Cat. No.: B3155341
CAS No.: 79714-08-2
M. Wt: 199.27 g/mol
InChI Key: JCQFRVKITJROJQ-UHFFFAOYSA-N
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Description

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 2-((thiophen-2-ylmethyl)amino)acetate typically involves the condensation of thiophene-2-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functionalization at various positions on the ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis .

Chemical Reactions Analysis

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated thiophene derivatives .

Scientific Research Applications

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((thiophen-2-ylmethyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 2-(thiophen-2-ylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFRVKITJROJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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